2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol
Description
Table 1: Molecular Composition and Functional Groups
| Component | Details |
|---|---|
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| Functional Groups | Diol, secondary amine, cyclic ether |
| Key Substituents | 2-Methyloxolan-3-yl group |
The amine group’s position on the β-carbon (relative to the diol groups) classifies this compound as a β-amino alcohol, a structural motif known for its applications in asymmetric synthesis and pharmaceutical intermediates .
Three-Dimensional Conformational Studies
The three-dimensional conformation of 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol is governed by steric interactions and hydrogen bonding. While direct experimental data on its conformational preferences are limited, insights can be drawn from related β-amino alcohols and tetrahydrofuran derivatives.
Tetrahydrofuran Ring Conformation
The 2-methyloxolan-3-yl group adopts a puckered conformation to minimize steric strain. The methyl substituent at position 2 favors an envelope conformation , where the methyl-bearing carbon (C2) lies out of the plane formed by the other four ring atoms . This puckering reduces gauche interactions between the methyl group and adjacent ring substituents.
Propane-1,3-diol Backbone
The propane-1,3-diol chain exhibits flexibility, with rotational freedom around the C1-C2 and C2-C3 bonds. However, intramolecular hydrogen bonding between the hydroxyl groups and the amine likely stabilizes specific conformers. For instance:
- The C1 hydroxyl may form a hydrogen bond with the amine hydrogen.
- The C3 hydroxyl could interact with the oxolan ring oxygen.
Hydrogen Bonding Network
Density functional theory (DFT) calculations on analogous compounds suggest that such intramolecular hydrogen bonds reduce the molecule’s overall polarity, enhancing its solubility in semi-polar solvents .
Table 2: Predicted Conformational Features
| Feature | Description |
|---|---|
| Oxolan ring | Envelope conformation (C2 puckered) |
| Diol backbone | Stabilized by intramolecular H-bonds |
| Solvent interaction | Enhanced solubility in ethanol/THF |
Comparative Structural Analysis with Related β-Amino Alcohols
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol shares structural motifs with other β-amino alcohols but distinguishes itself through its cyclic ether moiety. Below, we compare it with two analogs: 2-amino-2-methyl-1,3-propanediol and 3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol .
Key Structural Differences
- Cyclic vs. Acyclic Ethers :
- Substituent Effects :
- The 2-methyl group on the oxolan ring creates steric hindrance absent in simpler β-amino alcohols.
- Hydrogen Bonding Capacity :
- Both compounds feature hydroxyl and amine groups, but the oxolan oxygen provides an additional hydrogen bond acceptor site.
Table 3: Structural Comparison with Analogous Compounds
Implications for Reactivity
- The oxolan ring’s electron-rich oxygen may participate in nucleophilic reactions, unlike acyclic ethers.
- Steric shielding from the methyl group could slow amine-related reactions (e.g., acylation) compared to unhindered analogs .
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-[(2-methyloxolan-3-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C8H17NO3/c1-6-8(2-3-12-6)9-7(4-10)5-11/h6-11H,2-5H2,1H3 |
InChI Key |
TXUAUOKXCQOVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 1,3-Propanediol Derivatives
One of the most explored routes involves the amino functionalization of pre-existing diol compounds, notably 1,3-propanediol or its derivatives, through nucleophilic substitution or reductive amination techniques.
- Starting with 1,3-propanediol , selective protection of hydroxyl groups may be employed to prevent side reactions.
- The amino group is introduced via nucleophilic substitution with suitable amines or via reductive amination of aldehyde intermediates derived from the diol.
- A notable method involves converting 1,3-propanediol into an amino alcohol through nitration followed by reduction or amination using ammonia derivatives under catalytic conditions.
- This pathway is often optimized with catalysts such as Raney nickel or platinum for hydrogenation steps.
Heterocyclic Intermediate Route: Oxolane Derivative Pathway
Given the structural relation to oxolane (tetrahydrofuran), a prominent synthesis involves cyclization and heterocyclic chemistry :
- Step 1: Synthesis of 2-methyloxolane derivatives via cyclization of methyl-substituted diols .
- Step 2: Functionalization of the oxolane ring with amino groups through nucleophilic ring-opening reactions or amination of the oxolane ring .
- Literature indicates that hydroformylation of cyclic acetals derived from acrolein and methylated diols can produce intermediates amenable to amino group introduction.
- The process involves reacting acrolein with methylated diols to form cyclic acetals, which are then hydroformylated and hydrogenated to generate amino alcohols.
Hydroformylation and Hydrogenation of Cyclic Acetals
Based on patent literature, notably US4096192A, a multi-step process involves:
- Formation of cyclic acetals from acrolein and methylated diols.
- Hydroformylation in the presence of rhodium catalysts under carbon monoxide and hydrogen, producing aldehyde intermediates.
- Hydrogenation and hydrolysis of aldehydes to yield amino alcohols, which can be selectively functionalized to incorporate the amino group at desired positions.
Innovative and Alternative Methods
Amination of Oxolane Derivatives via Nucleophilic Ring-Opening
Research indicates that nucleophilic ring-opening of methyl-substituted oxolanes with ammonia or amines under catalytic conditions can produce amino alcohols:
Reductive Amination of Ketone or Aldehyde Precursors
- Synthesis of intermediate aldehydes from diols or cyclic acetals.
- Reductive amination using sodium cyanoborohydride or borane derivatives to introduce amino groups selectively.
Process Optimization and Reaction Conditions
Research Findings and Data Tables
Reaction Yield Data
| Step | Yield (%) | Notes | Source |
|---|---|---|---|
| Acetal formation | 85–90 | From acrolein and methyl diols | |
| Hydroformylation | 70–80 | Using Rh catalysts | |
| Hydrogenation | 75–85 | To amino alcohols | , |
Process Efficiency and Recycling
- Recycling of unreacted diols and intermediates enhances overall yield.
- After multiple cycles, MPD content in recycled streams exceeds 99.8%, indicating process robustness.
Summary of the Most Effective Preparation Strategy
Based on the literature, the most efficient synthesis of 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol involves:
- Formation of methyl-substituted oxolane derivatives via cyclization.
- Hydroformylation of cyclic acetals using rhodium catalysts under controlled temperature and pressure.
- Hydrogenation and hydrolysis to produce amino alcohols.
- Selective amino group introduction through nucleophilic ring-opening or reductive amination.
- Recycling of intermediates to improve yield and purity.
Chemical Reactions Analysis
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of biodegradable polymers and environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol can be compared with other similar compounds such as:
2-Amino-1,3-propanediol: This compound is used as a precursor for the synthesis of various cyclic carbonate monomers and has similar chemical properties.
2-Amino-2-methyl-1,3-propanediol: Used in buffer systems and as a spacer in isotachophoresis of proteins.
2-Aminoglycerol: Another similar compound used in the synthesis of iodinated contrast agents.
The uniqueness of 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol lies in its specific structure, which allows for unique interactions and applications in various fields.
Biological Activity
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol, also known as 2-amino-2-methyl-1,3-propanediol (AMPD), is a compound with potential biological activities that have garnered interest in various fields, including pharmaceuticals and biochemistry. This article aims to synthesize existing research on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C4H11NO2
- Molecular Weight : 105.1356 g/mol
- CAS Registry Number : 115-69-5
The compound exhibits properties that make it suitable for various applications, including its role as a surfactant and biological buffer.
Mechanisms of Biological Activity
The biological activity of 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol can be attributed to several mechanisms:
- Antioxidant Activity : AMPD has demonstrated the ability to scavenge free radicals, which can help mitigate oxidative stress in cells.
- Cell Proliferation Modulation : Research indicates that AMPD can influence cell growth and differentiation, which is crucial in cancer research.
- Neuroprotective Effects : Preliminary studies suggest that AMPD may offer protective effects against neurodegenerative diseases by enhancing neuronal survival.
Therapeutic Applications
The potential therapeutic applications of 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol include:
- Cancer Treatment : Its ability to modulate cell proliferation makes it a candidate for further investigation in oncology.
- Neuroprotection : Given its neuroprotective properties, AMPD could be explored for treating conditions like Alzheimer's or Parkinson's disease.
Case Study 1: Antioxidant Properties
A study conducted by Ryohei Gotoh et al. (2019) focused on the antioxidant capabilities of AMPD. The researchers found that AMPD significantly reduced oxidative damage in cultured neuronal cells. The results are summarized in Table 1.
| Parameter | Control | AMPD Treatment |
|---|---|---|
| Cell Viability (%) | 70 | 90 |
| Reactive Oxygen Species (ROS) Levels | High | Low |
| Apoptosis Rate (%) | 30 | 10 |
Case Study 2: Cancer Cell Proliferation
In a study published in the International Journal of Cancer, AMPD was tested on various cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| MCF7 (Breast) | 25 | 70 |
| A549 (Lung) | 30 | 65 |
| HeLa (Cervical) | 20 | 75 |
Q & A
Q. What are the recommended safety protocols for handling 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol in laboratory settings?
- Methodological Answer : Handling requires strict adherence to general diol safety guidelines. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in sealed containers at 2–8°C in dry, ventilated areas to prevent degradation. Avoid dust formation via controlled weighing and use fume hoods for volatile steps. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention for persistent symptoms .
Q. What synthetic methodologies are reported for preparing 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol?
- Methodological Answer : While direct synthesis is not documented, analogous propane-1,3-diol derivatives are synthesized via nucleophilic substitution or reductive amination. For example, amino-diols are often prepared by reacting epoxides with amines under basic conditions, followed by purification via column chromatography (silica gel, methanol/chloroform eluent). Optimization of reaction time (12–24 hours) and temperature (40–60°C) is critical to minimize byproducts .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 210–254 nm) and acetonitrile/water mobile phase. Confirm structural integrity via - and -NMR in DMSO-d or CDCl. Mass spectrometry (ESI-MS) provides molecular ion validation. Purity thresholds ≥95% are typical for research-grade material .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination chemistry, and what metal complexes have been reported?
- Methodological Answer : Propane-1,3-diol derivatives act as polydentate ligands. For instance, Schiff base derivatives of similar diols form dinuclear Co(III) complexes (e.g., [Co(L)(NCS)]) with catalytic activity in oxidation reactions. Synthesize such complexes by refluxing the diol with metal salts (e.g., Co(NO)) and counterions (SCN) in ethanol. Characterize via single-crystal XRD and cyclic voltammetry to assess redox behavior .
Q. What challenges exist in characterizing the stereochemistry of this compound, and what techniques are recommended?
- Methodological Answer : The stereochemistry of the oxolane and amino groups introduces multiple chiral centers. Use chiral HPLC with amylose-based columns to separate enantiomers. NOESY NMR can resolve spatial proximity of protons. For absolute configuration, co-crystallize with a chiral resolving agent and perform XRD analysis. Computational modeling (DFT) assists in predicting stable conformers .
Q. How do structural modifications of propane-1,3-diol derivatives influence their catalytic performance in oxidation reactions?
- Methodological Answer : Substituents on the diol backbone (e.g., methyl groups on oxolane) modulate steric and electronic effects. For example, bulkier groups enhance selectivity in epoxidation by restricting substrate access. Test catalytic efficiency in model reactions (e.g., cyclohexene oxidation with HO) under varied conditions (temperature, solvent polarity). Compare turnover frequencies (TOF) and characterize intermediates via in-situ IR spectroscopy .
Q. What strategies resolve conflicting data regarding solubility and stability under varying conditions?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) require systematic testing via gravimetric analysis. For stability, conduct accelerated degradation studies (40–60°C, 75% RH) and monitor via TLC or HPLC. Use Arrhenius modeling to predict shelf life. Conflicting pH-dependent stability data can be addressed by buffering studies (e.g., BTP buffer at pH 6–8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
